molecular formula C7H11NO2 B13212653 2-Azaspiro[3.3]heptane-1-carboxylic acid

2-Azaspiro[3.3]heptane-1-carboxylic acid

Cat. No.: B13212653
M. Wt: 141.17 g/mol
InChI Key: MRDSCWQPHBCAGM-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure, which consists of two fused rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . Another approach utilizes visible light-mediated energy transfer catalysis to achieve the desired spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.

Scientific Research Applications

2-Azaspiro[3.3]heptane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for designing peptidomimetic drugs, which mimic the structure and function of natural peptides . Additionally, its sterically constrained nature makes it valuable for studying ligand-target interactions in biochemical research .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance the selectivity and binding affinity of the compound to its targets. This rigidity can lead to more efficient and selective interactions with biological molecules, potentially resulting in pronounced biological activity .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-azaspiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)5-7(4-8-5)2-1-3-7/h5,8H,1-4H2,(H,9,10)

InChI Key

MRDSCWQPHBCAGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2C(=O)O

Origin of Product

United States

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